molecular formula C24H42O2Sn B12518729 Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane CAS No. 820964-85-0

Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane

Cat. No.: B12518729
CAS No.: 820964-85-0
M. Wt: 481.3 g/mol
InChI Key: VWTXPWKWFMGRCR-UHFFFAOYSA-N
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Description

Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane is an organotin compound with the molecular formula C24H42O2Sn . Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as intermediates in various chemical reactions. This compound, in particular, features a tin atom bonded to three butyl groups and a phenyl ring substituted with ethenyl and methoxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane typically involves the reaction of tributylstannyl derivatives with appropriate phenyl precursors. One common method is the Stille coupling reaction, where a tributylstannyl compound reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Catalyst: Palladium(0) complexes such as Pd(PPh3)4

    Temperature: 50-100°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane can undergo various chemical reactions, including:

    Oxidation: The tin atom can be oxidized to form tin oxides.

    Reduction: The compound can be reduced to form lower oxidation state tin derivatives.

    Substitution: The butyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Tin oxides and modified phenyl derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Halogenated organotin compounds.

Scientific Research Applications

Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating reactions such as coupling and substitution. The phenyl ring and its substituents can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and potential applications compared to other organotin compounds. The presence of both ethenyl and methoxymethyl groups allows for versatile chemical transformations and interactions.

Properties

CAS No.

820964-85-0

Molecular Formula

C24H42O2Sn

Molecular Weight

481.3 g/mol

IUPAC Name

tributyl-[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane

InChI

InChI=1S/C12H15O2.3C4H9.Sn/c1-4-12-10(8-13-2)6-5-7-11(12)9-14-3;3*1-3-4-2;/h4-6H,1,8-9H2,2-3H3;3*1,3-4H2,2H3;

InChI Key

VWTXPWKWFMGRCR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C(=C(C=C1)COC)C=C)COC

Origin of Product

United States

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